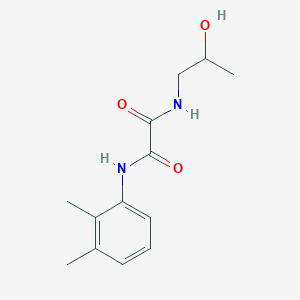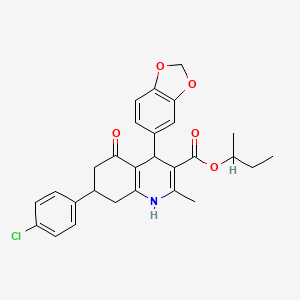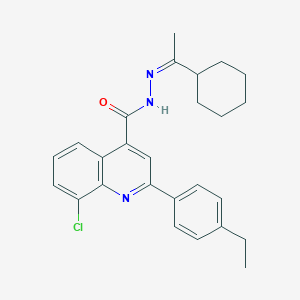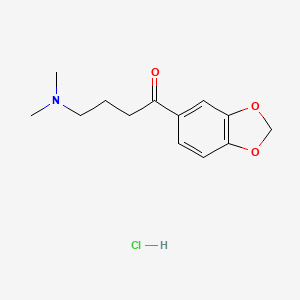
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide, also known as DMHPED, is a synthetic compound used in scientific research. DMHPED is a member of the amide family of compounds and is synthesized through a multistep process. The compound has been studied for its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide's mechanism of action is not fully understood, but it is believed to be due to its ability to inhibit the activity of certain enzymes and proteins. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to have antioxidant and anti-inflammatory properties, which may be due to its ability to inhibit the activity of COX-2 and PKC. N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has also been shown to have antitumor activity in vitro, and its potential as an anticancer agent is currently being investigated. Additionally, N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide is its ability to inhibit the activity of COX-2 and PKC, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases. Additionally, N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been shown to have antitumor activity in vitro, making it a potential candidate for the treatment of cancer. However, one limitation of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide is its limited solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide. One direction is the investigation of its potential as an anticancer agent in vivo. Additionally, further research is needed to fully understand N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide's mechanism of action and its potential as a treatment for inflammatory and neurodegenerative diseases. Another direction is the development of more soluble analogs of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide, which may be more suitable for in vivo administration. Finally, the potential of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide as a therapeutic agent for other diseases, such as diabetes, should be investigated.
Synthesemethoden
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide is synthesized through a multistep process that involves the reaction of 2,3-dimethylphenylamine with 2-chloro-1-propanol in the presence of sodium hydroxide. The resulting intermediate is then reacted with ethylenediamine in the presence of acetic acid to produce N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide. The compound can be purified through recrystallization and is obtained as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been studied for its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to have antitumor activity in vitro, and its potential as an anticancer agent is currently being investigated. N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has also been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-5-4-6-11(10(8)3)15-13(18)12(17)14-7-9(2)16/h4-6,9,16H,7H2,1-3H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMVVVJYSIPEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-bromo-1-naphthoyl)amino]benzoic acid](/img/structure/B4941058.png)
methyl]-2-methylpropanamide](/img/structure/B4941061.png)
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4941063.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B4941070.png)
![(2,2-dimethylpropyl)methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B4941086.png)
![1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone]](/img/structure/B4941108.png)
![1-[3-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B4941111.png)
![2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4941113.png)




